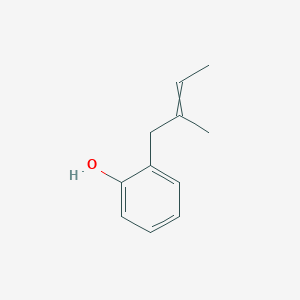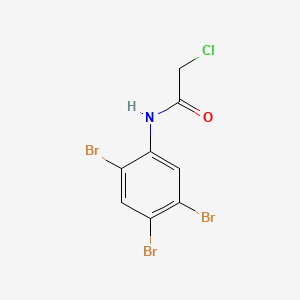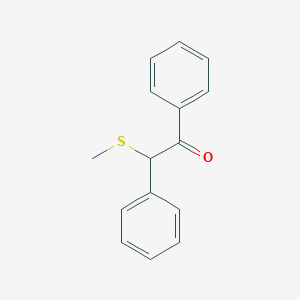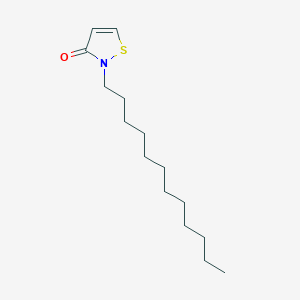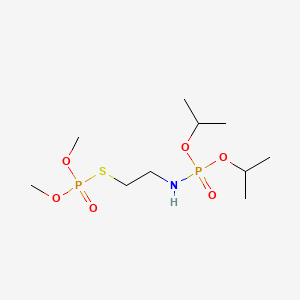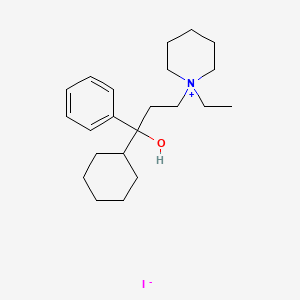
(-)-1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-ethylpiperidinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-ethylpiperidinium iodide is a complex organic compound known for its unique structural properties It is characterized by the presence of a cyclohexyl group, a hydroxy group, and a phenylpropyl group attached to a piperidinium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-ethylpiperidinium iodide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the cyclohexyl-phenylpropyl intermediate: This step involves the reaction of cyclohexyl bromide with phenylpropyl magnesium bromide in the presence of a suitable solvent like tetrahydrofuran (THF).
Hydroxylation: The intermediate is then subjected to hydroxylation using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to introduce the hydroxy group.
Piperidinium formation: The hydroxylated intermediate is reacted with ethylpiperidine in the presence of a strong base like sodium hydride (NaH) to form the piperidinium core.
Iodination: Finally, the compound is iodinated using iodine (I2) in the presence of a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(-)-1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-ethylpiperidinium iodide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the hydroxy group, forming a fully saturated hydrocarbon.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide using appropriate halogen exchange reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium chloride (NaCl) or sodium bromide (NaBr) in acetone.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a saturated hydrocarbon.
Substitution: Formation of the corresponding chloride or bromide derivative.
Scientific Research Applications
Chemistry
In chemistry, (-)-1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-ethylpiperidinium iodide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It is explored for its effects on various biological targets, including receptors and enzymes.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it a valuable component in the formulation of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (-)-1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-ethylpiperidinium iodide involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity. The cyclohexyl and phenylpropyl groups play a crucial role in the binding affinity and specificity of the compound. The hydroxy group may participate in hydrogen bonding, further stabilizing the interaction.
Comparison with Similar Compounds
Similar Compounds
- (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)dimethylsulfonium iodide
- (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium iodide
Uniqueness
(-)-1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-ethylpiperidinium iodide is unique due to its specific combination of functional groups and structural features. The presence of the piperidinium core, along with the cyclohexyl and phenylpropyl groups, imparts distinct chemical and biological properties that are not observed in similar compounds.
Properties
CAS No. |
32381-64-9 |
|---|---|
Molecular Formula |
C22H36INO |
Molecular Weight |
457.4 g/mol |
IUPAC Name |
1-cyclohexyl-3-(1-ethylpiperidin-1-ium-1-yl)-1-phenylpropan-1-ol;iodide |
InChI |
InChI=1S/C22H36NO.HI/c1-2-23(17-10-5-11-18-23)19-16-22(24,20-12-6-3-7-13-20)21-14-8-4-9-15-21;/h3,6-7,12-13,21,24H,2,4-5,8-11,14-19H2,1H3;1H/q+1;/p-1 |
InChI Key |
GPBPZUUQDMXAPV-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1(CCCCC1)CCC(C2CCCCC2)(C3=CC=CC=C3)O.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


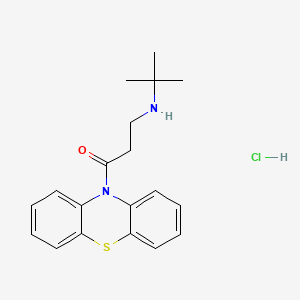
![4,4'-{[4-(Dimethylamino)-2-methylphenyl]methylene}bis(N,N-dimethylaniline)](/img/structure/B14697544.png)


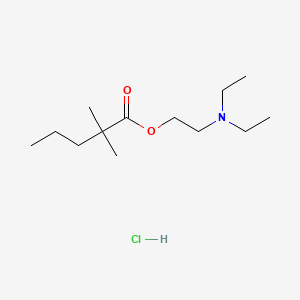
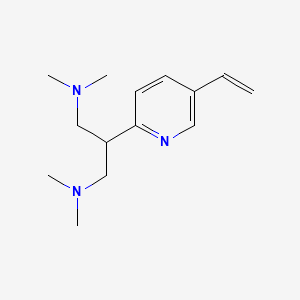
![2-(2-hydroxyethyl)-4-phenyl-10H-pyrrolo[3,4-a]carbazole-1,3-dione](/img/structure/B14697568.png)
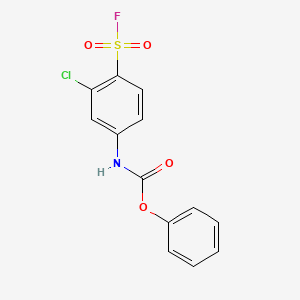
![5-[(e)-(2-Bromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14697592.png)
